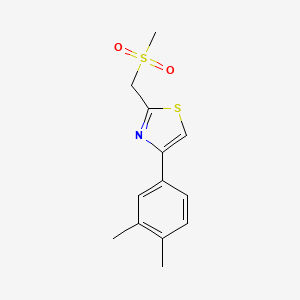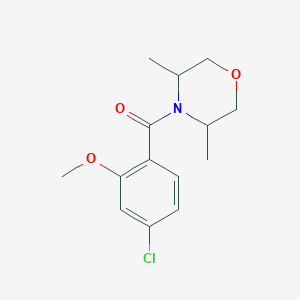![molecular formula C15H20N2O3 B7593388 N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide, also known as DMAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMAC is a heterocyclic compound that contains a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom.
Applications De Recherche Scientifique
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and Alzheimer's disease. This compound has also been used as a building block for the synthesis of various pharmaceutical compounds.
In drug discovery, this compound has been utilized as a scaffold for the design of novel drugs with improved pharmacological properties. This compound-based compounds have been shown to exhibit potent activity against various targets, including kinases, proteases, and receptors.
In material science, this compound has been used as a precursor for the synthesis of functional polymers and materials. This compound-based polymers have been studied for their potential applications in drug delivery, tissue engineering, and optoelectronics.
Mécanisme D'action
The mechanism of action of N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of kinases, proteases, and phosphodiesterases, which play critical roles in various cellular processes. This compound has also been shown to bind to certain receptors, including the cannabinoid receptor CB1 and the sigma-1 receptor.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide in lab experiments is its high purity and stability. This compound is a well-characterized compound that can be easily synthesized and purified. Another advantage is its versatility, as it can be used in various applications, including medicinal chemistry, drug discovery, and material science.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications. Another limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide. One direction is the development of this compound-based compounds with improved pharmacological properties, such as increased potency and selectivity. Another direction is the exploration of this compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide can be achieved through a reaction between 4-(3,5-dimethylmorpholin-4-yl)benzoic acid and acetic anhydride. The reaction is catalyzed by sulfuric acid and heated to 80°C for two hours. The resulting product is then purified through recrystallization using ethanol. This method yields this compound with a purity of 95%.
Propriétés
IUPAC Name |
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-20-9-11(2)17(10)15(19)13-4-6-14(7-5-13)16-12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGSHWDZIENJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)





![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)

